molecular formula C9H10ClF2NO B13028807 (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

Cat. No.: B13028807
M. Wt: 221.63 g/mol
InChI Key: FPVDHTWYRHBKRX-AJAUBTJJSA-N
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Description

(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and agrochemicals. The compound’s unique structure, featuring a chiral center and multiple functional groups, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-difluorobenzaldehyde and (S)-(-)-1-amino-2-propanol.

    Condensation Reaction: The aldehyde group of 4-chloro-2,6-difluorobenzaldehyde reacts with the amino group of (S)-(-)-1-amino-2-propanol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and solvents to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of secondary or tertiary amine derivatives.

    Substitution: Introduction of various functional groups, leading to the formation of new derivatives with potential biological activity.

Scientific Research Applications

(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL has diverse applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with specific biological targets in pests and weeds.

    Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Amino-1-(4-chlorophenyl)propan-2-OL: A structurally similar compound lacking the difluoro groups, which may result in different reactivity and biological effects.

    1-Amino-1-(2,6-difluorophenyl)propan-2-OL: Another analog with the chloro group replaced by a hydrogen atom, affecting its chemical and biological properties.

Uniqueness

(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both chloro and difluoro groups. These features contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1

InChI Key

FPVDHTWYRHBKRX-AJAUBTJJSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1F)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Cl)F)N)O

Origin of Product

United States

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